molecular formula C10H20N2 B1489833 1-Cyclopropyl-3-isopropylpiperazine CAS No. 1248907-38-1

1-Cyclopropyl-3-isopropylpiperazine

Cat. No. B1489833
CAS RN: 1248907-38-1
M. Wt: 168.28 g/mol
InChI Key: OWORJJFCUQMXFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-3-isopropylpiperazine is a chemical compound with the molecular formula C10H20N2 . It is used for research purposes and is not intended for human or veterinary use.


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Cyclopropyl-3-isopropylpiperazine, has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-Cyclopropyl-3-isopropylpiperazine can be analyzed using various techniques . These include using a structural formula editor to draw the molecule and convert it into a 3D model , or using diffractometers specifically designed for 3D ED/microED to determine crystal structures .


Chemical Reactions Analysis

The analysis of chemical reactions involving 1-Cyclopropyl-3-isopropylpiperazine would require a detailed understanding of the principles of chemical reactor analysis and design . This includes understanding the context of the chemical reaction, the characterization of the reactor feed, and the performance of the reactor .


Physical And Chemical Properties Analysis

1-Cyclopropyl-3-isopropylpiperazine has a molecular weight of 168.28 g/mol . Further details about its physical and chemical properties, such as its density, color, hardness, melting and boiling points, and electrical conductivity, would require specific experimental measurements .

Scientific Research Applications

Synthesis of Piperazine Derivatives

Piperazine and its derivatives are known for their wide range of biological and pharmaceutical activities. The synthesis of substituted piperazines is of significant interest due to their application in various drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . The methods for synthesizing these derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and photocatalytic synthesis .

Development of Cardiovascular Drugs

The piperazine moiety is a common feature in cardiovascular drugs. For instance, trimetazidine and ranolazine, which contain the piperazine structure, are used to treat angina pectoris by improving myocardial glucose utilization .

Antipsychotic Medications

Piperazine derivatives like aripiprazole and quetiapine are utilized in the treatment of schizophrenia and bipolar disorder. These compounds act on various neurotransmitter receptors to exert their therapeutic effects .

Anti-HIV Agents

Compounds such as indinavir, which feature the piperazine ring, are protease inhibitors used in the management of HIV infection. They work by preventing the virus from maturing into its infectious form .

Antidiabetic Agents

Piperazine derivatives are also found in antidiabetic medications like sitagliptin. These drugs function as dipeptidyl peptidase-4 inhibitors, helping to regulate blood glucose levels .

Treatment of Nausea and Anxiety

Vestipitant, which includes the piperazine structure, is explored for its potential in treating conditions like nausea and anxiety. It acts as a neurokinin-1 receptor antagonist, blocking the action of the neurotransmitter substance P .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a chemical compound, including 1-Cyclopropyl-3-isopropylpiperazine . These hazards can include flammability, toxicity, and reactivity . Precautionary measures, such as wearing protective clothing and avoiding inhalation or ingestion, are recommended .

Future Directions

The future directions of 1-Cyclopropyl-3-isopropylpiperazine and similar compounds could involve their use in various applications, such as 3D printing of pharmaceuticals , advancements in theoretical and computational chemistry , and development of controlled drug delivery systems .

properties

IUPAC Name

1-cyclopropyl-3-propan-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-8(2)10-7-12(6-5-11-10)9-3-4-9/h8-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWORJJFCUQMXFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCN1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-3-isopropylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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